
2-Bromo-5-nitroquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-nitroquinoxaline is a chemical compound with the molecular formula C₈H₄BrN₃O₂. It belongs to the quinoxaline family, which is known for its diverse biological and chemical properties. This compound is characterized by the presence of a bromine atom and a nitro group attached to the quinoxaline ring, making it a valuable intermediate in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-nitroquinoxaline typically involves the bromination of 5-nitroquinoxaline. One common method includes the reaction of 5-nitroquinoxaline with phosphorus (V) oxybromide under heating conditions . This reaction introduces the bromine atom at the 2-position of the quinoxaline ring.
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity. These methods may involve the use of advanced catalysts, controlled reaction environments, and purification techniques to ensure the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-5-nitroquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form quinoxaline N-oxides.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can react with this compound in the presence of a base.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly employed.
Major Products:
- Substitution reactions yield various quinoxaline derivatives.
- Reduction reactions produce 2-amino-5-nitroquinoxaline.
- Oxidation reactions result in quinoxaline N-oxides .
Applications De Recherche Scientifique
2-Bromo-5-nitroquinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: this compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-nitroquinoxaline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to target proteins .
Comparaison Avec Des Composés Similaires
- 2-Chloro-6-methoxy-3-(methyl sulfinyl)quinoxaline
- 2,7-Dichloro-3-(methyl sulfinyl)quinoxaline
- 6-Bromo-3-chloro-2-(methylsulfonyl)quinoxaline
- 3,6-Dichloro-2-(methylsulfonyl)quinoxaline
Uniqueness: 2-Bromo-5-nitroquinoxaline is unique due to the presence of both a bromine atom and a nitro group on the quinoxaline ring. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C8H4BrN3O2 |
|---|---|
Poids moléculaire |
254.04 g/mol |
Nom IUPAC |
2-bromo-5-nitroquinoxaline |
InChI |
InChI=1S/C8H4BrN3O2/c9-7-4-10-8-5(11-7)2-1-3-6(8)12(13)14/h1-4H |
Clé InChI |
ZTNALSGFIRVQRZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=CN=C2C(=C1)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Furo[2,3-b]pyridine-4-carboxamide](/img/structure/B13673519.png)


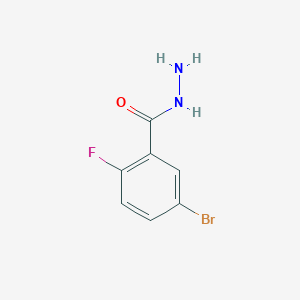
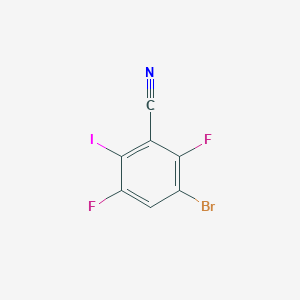
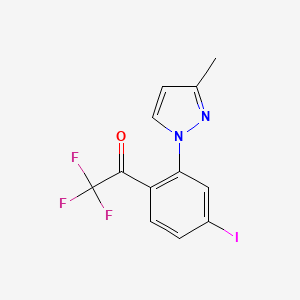
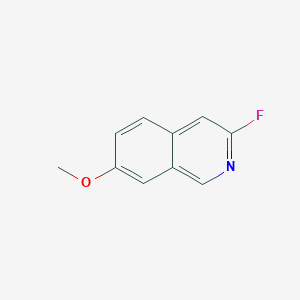

![2-[3-(Trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13673566.png)
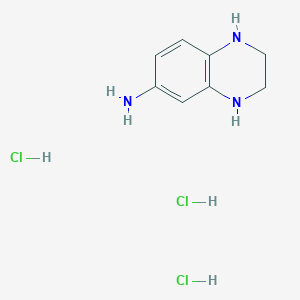
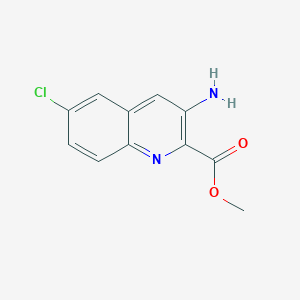
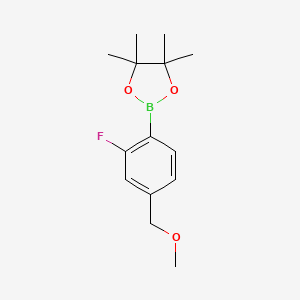
![6-Chloro-2-isopropyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B13673575.png)
